molecular formula C16H18F3N3O2 B12513283 3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione

3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B12513283
M. Wt: 341.33 g/mol
InChI Key: PYBQZPZLHYUWQN-UHFFFAOYSA-N
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Description

3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that features a quinazoline core substituted with an ethyl group at the 3-position and a piperidine ring bearing a trifluoromethyl group at the 4-position. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.

    Substitution at the 3-Position: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine derivatives.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antipsychotic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in the body, such as G-protein coupled receptors or ion channels.

    Inhibiting Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.

    Piperidine Derivatives: Compounds like piperine and evodiamine, which have various pharmacological activities.

Uniqueness

3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione is unique due to the presence of both the quinazoline and piperidine moieties, as well as the trifluoromethyl group. This combination of structural features may confer distinct pharmacological properties and make it a valuable compound for further research and development.

Properties

Molecular Formula

C16H18F3N3O2

Molecular Weight

341.33 g/mol

IUPAC Name

3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C16H18F3N3O2/c1-2-22-14(23)12-9-11(3-4-13(12)20-15(22)24)21-7-5-10(6-8-21)16(17,18)19/h3-4,9-10H,2,5-8H2,1H3,(H,20,24)

InChI Key

PYBQZPZLHYUWQN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=CC(=C2)N3CCC(CC3)C(F)(F)F)NC1=O

Origin of Product

United States

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